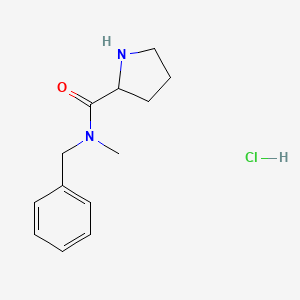

N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride

Vue d'ensemble

Description

N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.75 g/mol. This compound has been widely researched in the scientific community for its various applications and properties.

Méthodes De Préparation

The synthesis of N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of N-methyl-2-pyrrolidinecarboxamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.

Analyse Des Réactions Chimiques

N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form primary amines.

Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.

Applications De Recherche Scientifique

Medicinal Chemistry

Overview : N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride serves as a versatile scaffold in the design of novel therapeutic agents. Its unique structural properties allow for the modification of biological activity.

Applications :

- Drug Development : The compound is used to synthesize derivatives with enhanced pharmacological profiles, targeting specific diseases such as neurological disorders and cancer.

- Enzyme Inhibition Studies : It acts as a reference standard in assays for measuring enzyme inhibition, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in understanding neurodegenerative diseases.

Case Study :

A study explored the synthesis of derivatives based on this compound, leading to compounds with improved selectivity and potency against AChE. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in Alzheimer's disease management.

Neuroscience Research

Overview : The compound has been utilized in neuroscience to study its effects on neurotransmitter systems, particularly in relation to cognitive function and neuroprotection.

Applications :

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions like stroke and traumatic brain injury.

- Behavioral Studies : It has been employed in animal models to assess cognitive enhancement and memory retention, providing insights into its potential therapeutic benefits.

Analytical Chemistry

Overview : this compound is used as a standard in various analytical techniques, enhancing the accuracy of measurements.

Applications :

- Chromatography and Mass Spectrometry : The compound serves as a calibration standard for chromatographic methods, ensuring reliable quantification of other substances.

- Method Validation : It aids in the validation of analytical methods by establishing baselines and calibration curves, which are crucial for the development of new analytical techniques.

Organic Synthesis

Overview : In organic chemistry, this compound is a valuable reagent for constructing complex organic molecules.

Applications :

- Synthetic Pathways : It is involved in various synthetic strategies including ring construction and functionalization of preformed pyrrolidine rings. This versatility allows chemists to create diverse organic molecules with specific structural properties.

- Building Block for Bioactive Molecules : The compound's stereochemistry plays a crucial role in the biological activity of resulting drugs, making it an essential building block in drug synthesis.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Results/Outcomes |

|---|---|---|

| Medicinal Chemistry | Drug development, enzyme inhibition | Enhanced pharmacological profiles |

| Neuroscience Research | Neuroprotective studies | Potential treatments for cognitive disorders |

| Analytical Chemistry | Calibration standards for chromatography | Improved accuracy in analytical results |

| Organic Synthesis | Reagent for synthetic pathways | Creation of structurally diverse organic molecules |

Mécanisme D'action

The mechanism of action of N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride can be compared with other similar compounds such as:

N-Benzyl-2-pyrrolidinecarboxamide: Lacks the methyl group on the nitrogen atom.

N-Methyl-2-pyrrolidinecarboxamide: Lacks the benzyl group.

N-Benzyl-N-methyl-2-pyrrolidinecarboxylate: Contains an ester group instead of an amide group.

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical and biological properties .

Activité Biologique

N-Benzyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride, a compound with significant potential in pharmacological research, has garnered attention for its biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a benzyl group. This configuration contributes to its solubility and stability in biological systems. The molecular formula is CHNO·HCl, with a molecular weight of approximately 240.74 g/mol.

Research indicates that the compound interacts with neurotransmitter systems, particularly affecting dopamine and serotonin pathways. Its mechanism of action is believed to involve:

- Modulation of Neurotransmitter Activity : The compound enhances GABAergic activity, which may explain its sedative effects and potential use in treating anxiety disorders.

- Inhibition of Acetylcholinesterase : Studies show that it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is beneficial in cognitive disorders like Alzheimer's disease.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiepileptic | Exhibits potential in seizure management through modulation of neurotransmitters. |

| Sedative | Induces calming effects, useful in anxiety treatment. |

| Cognitive Enhancement | Improves memory and cognitive functions in animal models. |

| Antimicrobial | Shows some antimicrobial properties, though less studied in this aspect. |

Case Studies and Experimental Data

-

Cognitive Enhancement Study :

- Objective : To evaluate the effects on cognitive deficits induced by scopolamine in mice.

- Method : Administered at a dosage of 2 mg/kg.

- Results : Significant improvement in memory was observed (P < 0.0001), attributed to reduced oxidative stress and enhanced locomotor activity.

-

Sedative Effects Study :

- Objective : To assess the sedative properties in animal models.

- Method : Behavioral assays were conducted to measure sedation levels.

- Results : The compound demonstrated significant sedative effects compared to control groups.

-

Enzyme Inhibition Studies :

- Objective : To determine the inhibitory effects on acetylcholinesterase.

- Method : Biochemical assays were performed to measure enzyme activity.

- Results : The compound showed notable inhibition, indicating potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Ethyl-2-pyrrolidinecarboxamide | Ethyl group instead of benzyl | Different pharmacological effects |

| N-Methyl-2-pyrrolidinecarboxamide | Methyl group instead of benzyl | Variance in lipophilicity and bioavailability |

| N-benzyl-N-ethyl-2-pyrrolidinecarboxamide | Contains both ethyl and benzyl groups | Potentially enhanced activity due to dual substitution |

Propriétés

IUPAC Name |

N-benzyl-N-methylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-15(10-11-6-3-2-4-7-11)13(16)12-8-5-9-14-12;/h2-4,6-7,12,14H,5,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUANMLNNYDIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.